molecular formula C8H12F2O3 B13529403 2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid

2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid

Cat. No.: B13529403
M. Wt: 194.18 g/mol
InChI Key: NMCSTBNTMNVLHJ-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid is a fluorinated organic compound with the molecular formula C8H12F2O3. This compound is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a hydroxyacetic acid moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4,4-difluorocyclohexanone with a suitable reagent to introduce the hydroxyacetic acid moiety under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical reactions. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Uniqueness: 2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid is unique due to the combination of the cyclohexyl ring with fluorine atoms and the hydroxyacetic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H12F2O3

Molecular Weight

194.18 g/mol

IUPAC Name

2-(4,4-difluorocyclohexyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H12F2O3/c9-8(10)3-1-5(2-4-8)6(11)7(12)13/h5-6,11H,1-4H2,(H,12,13)

InChI Key

NMCSTBNTMNVLHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(C(=O)O)O)(F)F

Origin of Product

United States

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